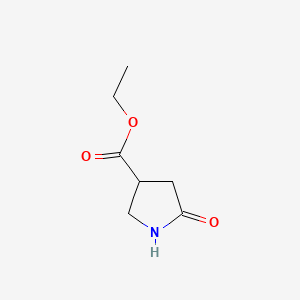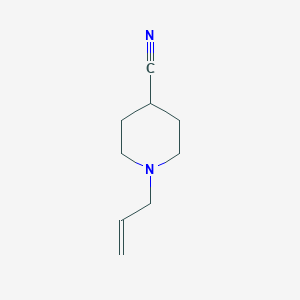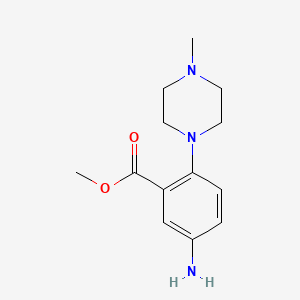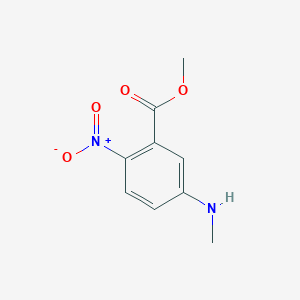
5-氧代吡咯烷-3-羧酸乙酯
描述
Ethyl 5-oxopyrrolidine-3-carboxylate is a heterocyclic compound with the molecular formula C7H11NO3. It is also known as 2-oxo-pyrrolidine-4-carboxylic acid ethyl ester. This compound is characterized by a five-membered pyrrolidine ring with a keto group at the 5-position and an ester group at the 3-position. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .
科学研究应用
Ethyl 5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
Target of Action
Ethyl 5-oxopyrrolidine-3-carboxylate is a chemical compound that is part of the pyrrolidine class . Pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
It is known that pyrrolidine compounds can efficiently explore the pharmacophore space due to sp3-hybridization . This allows them to interact with their targets in a variety of ways, contributing to the stereochemistry of the molecule .
Biochemical Pathways
Pyrrolidine compounds are known to influence a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the storage temperature for this compound is 2-8°c , suggesting that temperature could be a factor in its stability.
生化分析
Biochemical Properties
Ethyl 5-oxopyrrolidine-3-carboxylate plays a crucial role in biochemical reactions, particularly in the synthesis of other heterocyclic compounds. It interacts with enzymes such as esterases, which hydrolyze the ester bond to produce 5-oxopyrrolidine-3-carboxylic acid. This interaction is essential for the compound’s metabolic processing and its subsequent involvement in various biochemical pathways .
Cellular Effects
Ethyl 5-oxopyrrolidine-3-carboxylate influences several cellular processes. It has been observed to affect cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP). The compound can modulate gene expression by acting as a precursor for other bioactive molecules, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, Ethyl 5-oxopyrrolidine-3-carboxylate exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can alter gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-oxopyrrolidine-3-carboxylate can change over time. The compound is relatively stable under standard storage conditions (2-8°C), but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of Ethyl 5-oxopyrrolidine-3-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
Ethyl 5-oxopyrrolidine-3-carboxylate is involved in several metabolic pathways. It is metabolized by esterases to produce 5-oxopyrrolidine-3-carboxylic acid, which can then enter various biochemical pathways. The compound’s metabolism involves interactions with cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), which are essential for its enzymatic processing .
Transport and Distribution
Within cells and tissues, Ethyl 5-oxopyrrolidine-3-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
Ethyl 5-oxopyrrolidine-3-carboxylate is localized to various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. These localization patterns are crucial for the compound’s role in cellular metabolism and function .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 5-oxopyrrolidine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with ammonia or an amine to form the corresponding pyrrolidine derivative. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of ethyl 5-oxopyrrolidine-3-carboxylate often involves large-scale batch or continuous processes. The starting materials, such as ethyl acetoacetate and ammonia, are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then isolated and purified using techniques like distillation, crystallization, or extraction .
化学反应分析
Types of Reactions
Ethyl 5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides, acids, or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like ammonia, amines, or alcohols can be used for substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydroxyl derivatives.
Substitution: Amides, acids, or other ester derivatives.
相似化合物的比较
Ethyl 5-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxopyrrolidine-3-carboxylate: Similar structure but with different substitution patterns.
Ethyl 5-oxopyrrolidine-2-carboxylate: Differing in the position of the keto group.
2-Oxo-pyrrolidine-4-carboxylic acid ethyl ester: Another name for ethyl 5-oxopyrrolidine-3-carboxylate, highlighting its structural features.
The uniqueness of ethyl 5-oxopyrrolidine-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various applications .
属性
IUPAC Name |
ethyl 5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMPXTNXXREMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661339 | |
| Record name | Ethyl 5-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60298-18-2 | |
| Record name | Ethyl 5-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 5-oxopyrrolidine-3-carboxylate in the context of the provided research?
A1: While Ethyl 5-oxopyrrolidine-3-carboxylate is mentioned as a constituent in one of the research papers, it is not the primary focus of the study. [] The paper investigates the antifungal properties of Lactiplantibacillus plantarum 124 and identifies various compounds present in its cell-free supernatants (CFSs). Ethyl 5-oxopyrrolidine-3-carboxylate is detected among these compounds but at a low relative amount (1.84%). [] The research primarily focuses on the antifungal effects of lactic acid and acetic acid, which are the major components of the CFSs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1387828.png)



![tert-butyl 4-[2-(3-aminophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1387834.png)
![6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1387835.png)
![tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1387836.png)
![methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387837.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1387838.png)
![7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B1387839.png)
![1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone](/img/structure/B1387842.png)
![{[(6-Isopropyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B1387846.png)

![[6-(benzyloxy)-1H-indol-1-yl]acetic acid](/img/structure/B1387851.png)
